

Introduction: The Analytical Imperative for a Key Synthetic Building Block

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carboxamide

Cat. No.: B173501

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3-Amino-6-bromopyrazine-2-carboxamide is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its pyrazine core, substituted with reactive amino, bromo, and carboxamide functional groups, makes it a versatile intermediate for synthesizing a diverse range of bioactive molecules, including potential anti-cancer and anti-inflammatory agents.[1][3][4] The precise arrangement of these groups is critical to its utility as a synthon. Therefore, unambiguous structural confirmation and purity assessment are paramount for any researcher utilizing this compound.

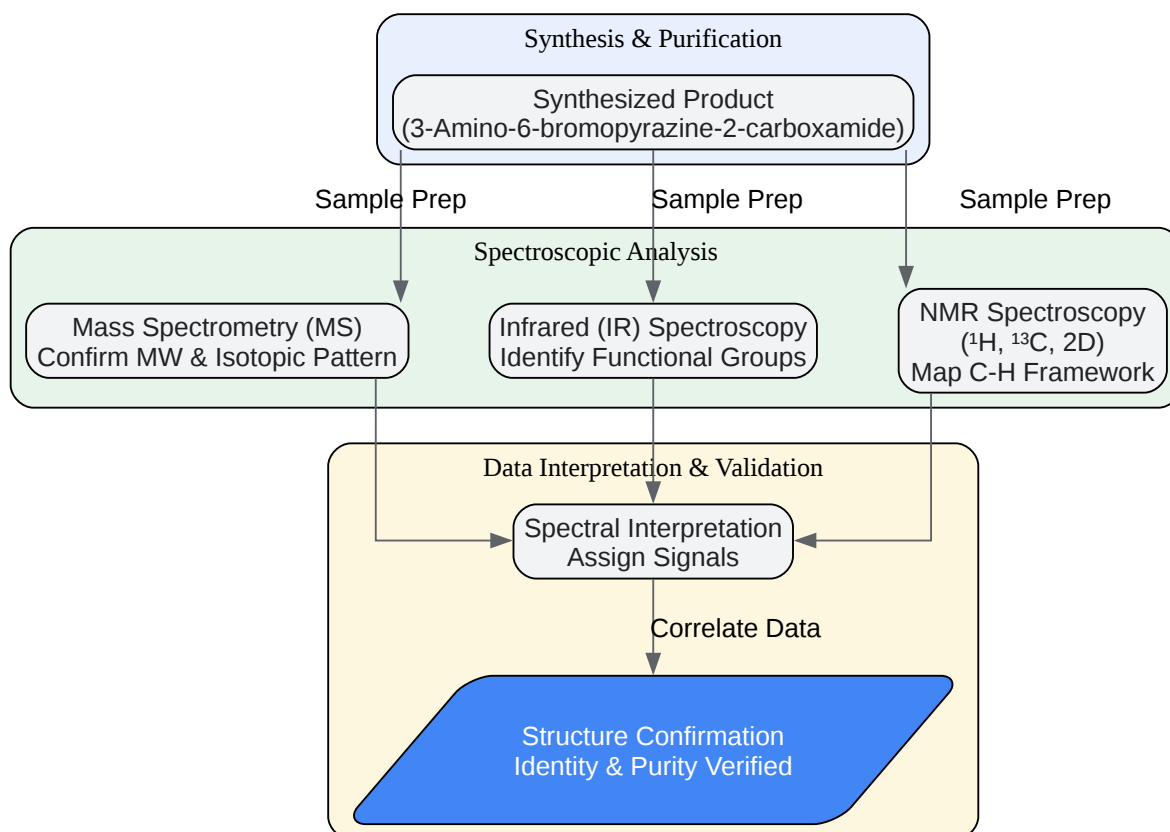
This guide provides a comprehensive analysis of the expected spectral data for **3-amino-6-bromopyrazine-2-carboxamide**, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While a complete, published dataset for this specific molecule is not readily available, this document synthesizes data from closely related pyrazine derivatives and established spectroscopic theory to present a robust, predictive characterization.[5][6][7] This approach serves as a reliable benchmark for researchers to validate their own experimental results.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of **3-amino-6-bromopyrazine-2-carboxamide** (C₅H₅BrN₄O, MW: 217.03 g/mol) that will govern its spectral signature are:[1][8]

- Aromatic Pyrazine Ring: A heteroaromatic system with two nitrogen atoms, leading to a unique electronic environment.
- A Single Aromatic Proton (H-5): Its chemical shift will be influenced by all surrounding groups.
- An Amino Group (-NH₂): Protons are exchangeable and exhibit characteristic N-H stretching and bending vibrations.
- A Primary Amide Group (-CONH₂): Features a carbonyl (C=O) bond and two exchangeable protons, all with distinct spectral signals.
- A Bromine Atom (-Br): A heavy halogen that significantly influences the mass spectrum through its isotopic signature and has a moderate electronic effect on the pyrazine ring.

The logical workflow for the complete structural elucidation of this molecule is outlined below.



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Caption: Workflow for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For **3-amino-6-bromopyrazine-2-carboxamide**, ^1H and ^{13}C NMR are essential.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to be simple, showing three distinct signals in a deuterated solvent like DMSO- d_6 . The use of DMSO- d_6 is common for pyrazine carboxamides as it effectively solubilizes the compound and slows the exchange rate of N-H protons, allowing for their observation.^[5]

| Predicted Signal | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-----------------------|----------------------------------|----------------------|-------------|-----------------------|--|
| Pyrazine-H | ~8.30 | Singlet (s) | 1H | H-5 | The sole proton on the electron-deficient pyrazine ring. Its chemical shift is downfield, similar to related 3-aminopyrazines where H-5 appears at 7.76–8.30 ppm. ^[5] |
| Amide-NH ₂ | ~8.0-8.5 | Broad Singlet (br s) | 2H | -CONH ₂ | Amide protons are often broad due to quadrupolar relaxation and exchange. Their chemical shift is highly dependent on solvent and concentration. |
| Amino-NH ₂ | ~7.5-7.8 | Broad Singlet (br s) | 2H | Ring -NH ₂ | The amino group protons on the |

pyrazine ring typically appear as a broad signal. In related structures, this signal is observed around 7.49–7.62 ppm in DMSO-d₆.^[5]

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube. Place the tube in the spinner and insert it into the NMR spectrometer (e.g., 400 MHz or higher).
- **Acquisition Parameters:**
 - **Temperature:** 298 K (25 °C).
 - **Pulse Program:** Standard single-pulse (zg30).
 - **Acquisition Time:** ~3-4 seconds.
 - **Relaxation Delay (d1):** 2-5 seconds.
 - **Number of Scans (ns):** 16-64, depending on concentration.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. Chemical shifts are predicted based on standard values for pyrazine and amide carbons.[9][10]

| Predicted Signal | Chemical Shift (δ , ppm) | Assignment | Rationale |
|------------------|----------------------------------|----------------------|---|
| C=O | ~166 | C-7 (Amide Carbonyl) | Amide carbonyl carbons are typically found in this downfield region.[5] |
| C-N | ~155 | C-3 | Carbon atom attached to the amino group, significantly shielded by the nitrogen. |
| C-N | ~147 | C-2 | Carbon atom attached to the carboxamide group. |
| C-Br | ~135 | C-6 | Carbon atom bonded to bromine. The deshielding effect of bromine places it in this region. |
| C-H | ~128 | C-5 | The only carbon atom bonded to a hydrogen. Its shift is consistent with other carbons in the heteroaromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds.

| Wavenumber (cm ⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
|--------------------------------|---------------|------------------------------------|---|--|
| 3450 - 3300 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Amino (-NH ₂) & Amide (-NH ₂) | The presence of two distinct N-H groups (amino and amide) will likely result in a complex, broad absorption band in this region. |
| ~1670 | Strong | C=O Stretch (Amide I) | Amide (-CONH ₂) | This strong, sharp peak is highly characteristic of a carbonyl group. In related derivatives, this band appears between 1641–1684 cm ⁻¹ . [5] |
| ~1620 | Medium | N-H Bend (Amide II) | Amide (-CONH ₂) | This band arises from the bending vibration of the N-H bonds in the primary amide. |
| 1600 - 1450 | Medium | C=C and C=N Stretch | Pyrazine Ring | Aromatic ring stretching vibrations typically appear in this fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
- **Background Scan:** Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- **Processing:** The software will automatically perform the background subtraction, yielding the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. For **3-amino-6-bromopyrazine-2-carboxamide**, the most telling feature will be the isotopic pattern of bromine.

Predicted Mass Spectrum Features

- **Molecular Ion (M^+):** Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), with a mass difference of 2 Da. This will result in two molecular ion peaks of nearly equal intensity:
 - M^+ peak: at m/z corresponding to the molecule with ^{79}Br .
 - $\text{M}+2$ peak: at m/z corresponding to the molecule with ^{81}Br .
- **High-Resolution MS (HRMS):** This technique can confirm the elemental composition. The predicted exact mass for $[\text{M}+\text{H}]^+$ (protonated molecule) is a key validation parameter.
- **Fragmentation:** Common fragmentation pathways may include the loss of the amide group ($-\text{CONH}_2$) or the bromine atom.

| Ion Species | Formula | Calculated m/z (Monoisotopic) | Rationale |
|----------------------------|---|----------------------------------|---|
| $[M(^{79}\text{Br})+H]^+$ | $\text{C}_5\text{H}_6^{79}\text{BrN}_4\text{O}^+$ | 216.97196 | Molecular ion with ^{79}Br , protonated. [11] |
| $[M(^{81}\text{Br})+H]^+$ | $\text{C}_5\text{H}_6^{81}\text{BrN}_4\text{O}^+$ | 218.97000 | Molecular ion with ^{81}Br , protonated. The ~1:1 intensity ratio with the M^+ peak is definitive proof of one bromine atom. |
| $[M(^{79}\text{Br})+Na]^+$ | $\text{C}_5\text{H}_5^{79}\text{BrN}_4\text{ONa}^+$ | 238.95390 | Sodium adduct of the molecule with ^{79}Br . [11] |
| $[M(^{81}\text{Br})+Na]^+$ | $\text{C}_5\text{H}_5^{81}\text{BrN}_4\text{ONa}^+$ | 240.95194 | Sodium adduct of the molecule with ^{81}Br . |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquisition Parameters (Positive Ion Mode):
 - Ion Source: Electrospray Ionization (ESI).
 - Capillary Voltage: 3-4 kV.
 - Drying Gas (N_2): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C) to desolvate the ions.
 - Mass Range: Scan from m/z 50 to 500.

- **Data Analysis:** Examine the resulting spectrum for the characteristic M^+ and $M+2$ isotopic pattern. For HRMS, compare the measured exact mass to the calculated value to confirm the elemental formula.

Conclusion

The structural integrity of **3-amino-6-bromopyrazine-2-carboxamide** can be rigorously confirmed through a synergistic application of NMR, IR, and MS. The predicted spectral data presented in this guide—a singlet for the pyrazine proton in ^1H NMR, a characteristic amide carbonyl stretch around 1670 cm^{-1} in the IR spectrum, and a distinctive 1:1 $M^+/M+2$ isotopic pattern in the mass spectrum—provide a robust analytical framework. Researchers can confidently use these benchmarks to verify the identity and purity of their material, ensuring the reliability of subsequent synthetic applications.

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